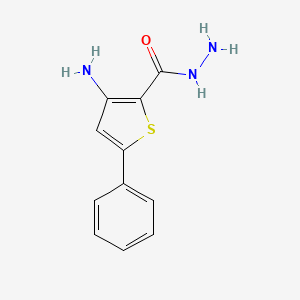

3-Amino-5-phenylthiophene-2-carbohydrazide

Vue d'ensemble

Description

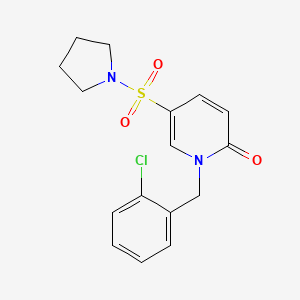

3-Amino-5-phenylthiophene-2-carbohydrazide is a biochemical used for proteomics research . It has a molecular weight of 233.29 and a molecular formula of C11H11N3OS .

Molecular Structure Analysis

The InChI code for 3-Amino-5-phenylthiophene-2-carbohydrazide is 1S/C11H11N3OS/c12-8-6-9 (7-4-2-1-3-5-7)16-10 (8)11 (15)14-13/h1-6H,12-13H2, (H,14,15) and the InChI key is ROKLCALOHFBIDA-UHFFFAOYSA-N .Applications De Recherche Scientifique

Anticancer Potential

Cinnamic acid derivatives, which share a structural resemblance or functional group characteristics with 3-Amino-5-phenylthiophene-2-carbohydrazide, have been extensively studied for their anticancer properties. These compounds exhibit a range of biological activities due to their ability to undergo various chemical reactions, making them valuable in medicinal research as antitumor agents. Their rich medicinal tradition and antitumor efficacy underline the potential of structurally or functionally related compounds like 3-Amino-5-phenylthiophene-2-carbohydrazide in anticancer research. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive examination of cinnamoyl derivatives in anticancer research, highlighting their synthesis and biological evaluation De, Baltas, & Bedos-Belval, 2011.

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid, exhibits a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Given the similarity in the chemical nature between CGA and potential functionalities in 3-Amino-5-phenylthiophene-2-carbohydrazide, it suggests a pathway for investigating the latter's pharmacological benefits. CGA's ability to modulate lipid and glucose metabolism points towards the exploration of 3-Amino-5-phenylthiophene-2-carbohydrazide in similar metabolic regulatory roles. Naveed et al. (2018) review CGA's pharmacological effects, advocating for further research to optimize its biological and pharmacological effects Naveed et al., 2018.

Photoaffinity Labeling in Structural Biology

The application of photoaffinity labeling (PAL) in structural biology offers a technique for studying the organization of biological systems, including potential drug targets and the mechanism of ligand interactions. Arylazide, benzophenone, and phenyldiazirine groups, which share reactive characteristics with 3-Amino-5-phenylthiophene-2-carbohydrazide, are widely used in PAL. This methodology could be applicable in exploring the binding sites and interaction mechanisms of 3-Amino-5-phenylthiophene-2-carbohydrazide with various biomolecules. Vodovozova (2007) discusses the theoretical aspects, experimental methodology, and applications of PAL, highlighting its importance in the study of biological systems Vodovozova, 2007.

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-5-phenylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-8-6-9(7-4-2-1-3-5-7)16-10(8)11(15)14-13/h1-6H,12-13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKLCALOHFBIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327876 | |

| Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-5-phenylthiophene-2-carbohydrazide | |

CAS RN |

521093-34-5 | |

| Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2987371.png)

![2-(3-Methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2987373.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)

![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)